molecular formula C13H13ClN4OS B11208883 [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl](thiomorpholin-4-yl)methanone

[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B11208883
M. Wt: 308.79 g/mol
InChI Key: HGPGQLUIOLCMSE-UHFFFAOYSA-N
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Description

4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE is a chemical compound with the molecular formula C13H13ClN4OS It is characterized by the presence of a 1,2,3-triazole ring, a chlorophenyl group, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE typically involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group. This can be done using a chlorophenyl halide in the presence of a base.

    Attachment of the thiomorpholine moiety: The final step involves the acylation of the triazole ring with thiomorpholine. This can be achieved using a suitable acylating agent, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives of the triazole ring.

    Reduction: Formation of reduced derivatives of the triazole ring.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the thiomorpholine moiety can improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(3-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE
  • 4-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE

Uniqueness

4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the thiomorpholine moiety also distinguishes it from other triazole derivatives, providing unique solubility and bioavailability properties .

Properties

Molecular Formula

C13H13ClN4OS

Molecular Weight

308.79 g/mol

IUPAC Name

[1-(2-chlorophenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C13H13ClN4OS/c14-10-3-1-2-4-12(10)18-9-11(15-16-18)13(19)17-5-7-20-8-6-17/h1-4,9H,5-8H2

InChI Key

HGPGQLUIOLCMSE-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CN(N=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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